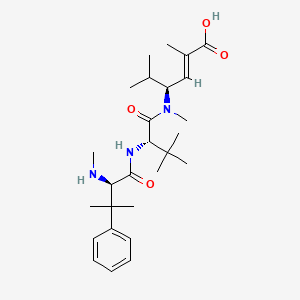
(R)-Taltobulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Taltobulin is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of tubulin inhibitors, which are compounds that interfere with the polymerization of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ®-Taltobulin can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Taltobulin involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Chiral resolution: The final step involves the separation of the ®-enantiomer from the (S)-enantiomer, which can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods: In an industrial setting, the production of ®-Taltobulin is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled reaction conditions and efficient heat transfer.
Continuous flow reactors: For large-scale production with consistent quality.
Purification processes: Including crystallization, distillation, and chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-Taltobulin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with fewer oxygen-containing functional groups.
Substituted derivatives: Products with various substituents attached to the core structure.
科学的研究の応用
®-Taltobulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying tubulin inhibitors and their mechanisms.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of ®-Taltobulin involves its binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule formation leads to:
Cell cycle arrest: The inability of cells to progress through mitosis, resulting in halted cell division.
Apoptosis: The induction of programmed cell death due to prolonged cell cycle arrest and cellular stress.
Molecular Targets and Pathways:
Tubulin: The primary target of ®-Taltobulin, essential for microtubule formation.
Mitotic spindle: Disruption of the mitotic spindle apparatus, leading to cell cycle arrest.
Apoptotic pathways: Activation of intrinsic and extrinsic apoptotic pathways, resulting in cell death.
類似化合物との比較
Paclitaxel: Another tubulin inhibitor used in cancer treatment, but with a different binding site and mechanism.
Vinblastine: A tubulin inhibitor that binds to a different site on the tubulin protein, leading to similar effects on cell division.
Colchicine: A compound that also inhibits tubulin polymerization but is primarily used for treating gout.
Uniqueness of ®-Taltobulin:
Specificity: ®-Taltobulin has a unique binding site on the tubulin protein, which may result in different pharmacological properties compared to other tubulin inhibitors.
Efficacy: It has shown promising results in preclinical studies, indicating potential for higher efficacy in cancer treatment.
Safety profile: Preliminary studies suggest that ®-Taltobulin may have a favorable safety profile compared to other tubulin inhibitors, with fewer side effects.
特性
分子式 |
C27H43N3O4 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21+,22-/m1/s1 |
InChIキー |
CNTMOLDWXSVYKD-SMYVEXNCSA-N |
異性体SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)NC |
正規SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one](/img/structure/B15140113.png)
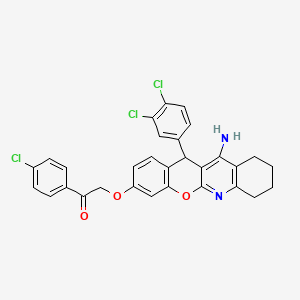
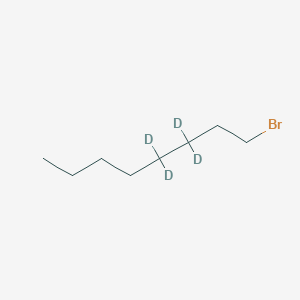
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)
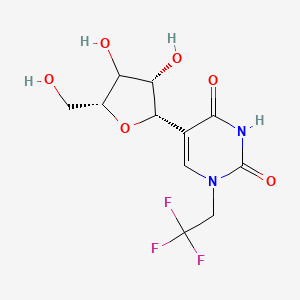
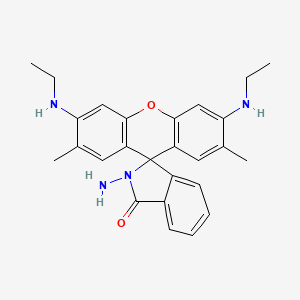
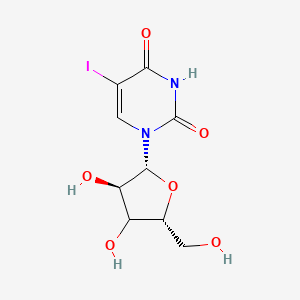
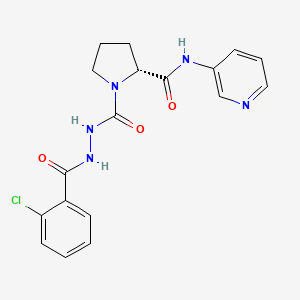
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
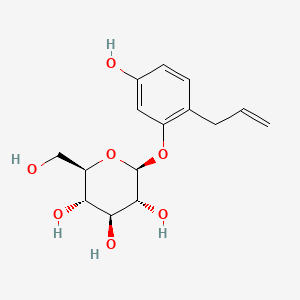

![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
